What is 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
What is 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
An In-Depth Technical Guide to 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Abstract
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as cycloheptylboronic acid pinacol ester, is a key organoboron compound utilized in modern synthetic chemistry. As a stable, crystalline solid, it serves as a crucial precursor for the cycloheptyl moiety in carbon-carbon bond-forming reactions. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone reaction in pharmaceutical and materials science for constructing complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, mechanistic role in cross-coupling, a detailed experimental protocol, and essential safety information for researchers and drug development professionals.
Introduction and Strategic Importance
In the landscape of medicinal chemistry, increasing the saturation (sp³ character) of drug candidates is a widely adopted strategy to improve physicochemical properties such as solubility and metabolic stability. 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane directly addresses this need by providing a stable and reactive source of a C(sp³)-hybridized cycloheptyl group.
The pinacol ester protecting group confers significant advantages over the corresponding boronic acid. It renders the compound monomeric, crystalline, and significantly more stable to air and moisture, which simplifies handling, storage, and purification. This stability is critical for reproducible reaction outcomes, a non-negotiable requirement in drug development workflows. The compound's utility is most pronounced in the Suzuki-Miyaura cross-coupling reaction, which joins the cycloheptyl fragment to a variety of sp²-hybridized partners (e.g., aryl, heteroaryl, or vinyl halides and triflates).[1][2]
Physicochemical and Structural Data
While 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a specific and valuable reagent, some of its physical properties are not widely published. The data presented below is a combination of calculated values and close approximations derived from its well-documented cyclohexyl analogue.
| Property | Value | Source |
| IUPAC Name | 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | N/A |
| Synonyms | Cycloheptylboronic Acid Pinacol Ester | N/A |
| CAS Number | 294657-69-7 | PubChem |
| Molecular Formula | C₁₃H₂₅BO₂ | Calculated |
| Molecular Weight | 224.15 g/mol | Calculated |
| Appearance | Colorless to almost colorless clear liquid | Approximated from[3] |
| Purity | Typically >97.0% (GC) | [3] |
| Boiling Point | Not available; expected to be slightly higher than cyclohexyl analogue (115-117 °C at 10 mmHg) | N/A |
| Density | Not available; expected to be similar to cyclohexyl analogue (~0.93 g/mL) | N/A |
Synthesis Pathway: A Validated Approach
The synthesis of alkyl pinacol boronates is a well-established process. The most common and reliable method involves the reaction of a Grignard reagent with a trialkyl borate, followed by in-situ esterification with pinacol. This approach ensures high yields and purity.
Reaction Principle
The synthesis hinges on the nucleophilic attack of the cycloheptyl magnesium bromide (a Grignard reagent) on the electrophilic boron atom of trimethyl borate. This forms a boronate complex, which is then hydrolyzed under acidic conditions to the crude cycloheptylboronic acid. Immediate esterification with pinacol traps the boronic acid as its stable pinacol ester, driving the reaction to completion and simplifying purification.
Step-by-Step Synthesis Protocol
This protocol is adapted from a standard procedure for a similar substrate and represents a field-proven methodology.[4]
-
Grignard Reagent Formation: To a flame-dried, three-neck flask under an argon atmosphere, add magnesium turnings (1.2 eq). Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction. Slowly add a solution of cycloheptyl bromide (1.0 eq) in anhydrous diethyl ether dropwise to maintain a gentle reflux. After the addition is complete, continue stirring at room temperature until the magnesium is fully consumed.
-
Boration: In a separate flame-dried flask, dissolve trimethyl borate (1.1 eq) in anhydrous diethyl ether and cool the solution to -78 °C using a dry ice/acetone bath. Add the prepared Grignard reagent dropwise via cannula, ensuring the internal temperature does not rise above -60 °C.
-
Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Cool the flask in an ice bath and slowly quench the reaction by adding 4 M sulfuric acid, keeping the internal temperature below 25 °C.
-
Esterification and Workup: Transfer the mixture to a separatory funnel. The layers may be difficult to separate; add diethyl ether if necessary. Separate the organic layer. Add pinacol (1.1 eq) to the organic layer and stir at room temperature. The progress of the esterification can be monitored by the disappearance of the boronic acid.
-
Purification: Remove the solvent under reduced pressure. The residue can be purified by vacuum distillation or column chromatography on silica gel to yield 2-cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless liquid or low-melting solid.[4]
Application in Suzuki-Miyaura Cross-Coupling
The premier application of this reagent is the formation of C(sp³)–C(sp²) bonds via the Suzuki-Miyaura reaction.[5] This is particularly challenging compared to couplings with arylboronic esters due to the slower rate of transmetalation and the potential for side reactions like β-hydride elimination. However, modern catalyst systems have overcome these hurdles.
Mechanistic Overview: The Catalytic Cycle
The reaction is catalyzed by a palladium complex and requires a base to activate the boronic ester for transmetalation.[2] The accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The base activates the pinacol boronate, forming a more nucleophilic "ate" complex. The cycloheptyl group is then transferred from the boron atom to the palladium center, displacing the halide and forming a new Pd(II)-cycloheptyl-aryl complex.
-
Reductive Elimination: The coupled product, cycloheptyl-aryl, is expelled from the palladium complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: C(sp³)–C(sp²) Coupling
This protocol is a representative procedure for the coupling of secondary alkylboronic esters with aryl chlorides, a challenging but highly valuable transformation.[5]
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl chloride (1.0 eq), 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., SPhos, 4 mol %).
-
Solvent Addition and Reaction: Add anhydrous solvent (e.g., a 10:1 mixture of toluene/water). Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Causality: The choice of a bulky, electron-rich phosphine ligand like SPhos is critical. It promotes the difficult oxidative addition of the aryl chloride and stabilizes the palladium center, preventing decomposition and facilitating the reductive elimination step. The biphasic solvent system with a phosphate base is effective for activating the boronic ester without causing significant protodeboronation.[5]
-
-
Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Spectroscopic Characterization (Expected)
Confirmation of the structure and purity of 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is typically achieved via Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The proton NMR spectrum is expected to show two key features:
-
A sharp singlet at approximately δ 1.25 ppm , integrating to 12 protons. This signal corresponds to the four equivalent methyl groups on the pinacol portion of the molecule.[6]
-
A series of overlapping multiplets between δ 1.0 and δ 1.8 ppm , corresponding to the 13 protons of the cycloheptyl ring. The proton on the carbon directly attached to the boron atom (the α-proton) would likely appear as a distinct multiplet at the downfield end of this range.
-
-
¹³C NMR: The carbon NMR spectrum provides complementary information:
-
A signal at approximately δ 83.5 ppm for the two quaternary carbons of the pinacol group bonded to oxygen.[6]
-
A signal around δ 24.8 ppm for the four methyl carbons of the pinacol group.[6]
-
Multiple signals in the aliphatic region (δ 25-45 ppm ) corresponding to the carbons of the cycloheptyl ring. The carbon atom directly bonded to boron (C-B bond) can sometimes be difficult to observe due to quadrupolar relaxation but is expected to be the most downfield of the alkyl signals.
-
-
¹¹B NMR: Boron-11 NMR is a powerful tool for confirming the presence of the boronic ester. A single, broad resonance is expected in the range of δ 25-35 ppm , characteristic of a trigonal boronate ester.[7]
Safe Handling and Storage
Proper handling is essential for safety and to maintain the integrity of the reagent.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes. Boronic acids and esters can be irritants.
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[8] The pinacol ester is sensitive to moisture over long periods, which can cause hydrolysis back to the boronic acid and pinacol.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[8]
Conclusion
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly valuable, specialized reagent for introducing saturated carbocyclic scaffolds into organic molecules. Its enhanced stability compared to the free boronic acid makes it an ideal choice for complex, multi-step syntheses where reliability and reproducibility are paramount. As the demand for drug candidates with greater sp³ character continues to grow, the strategic application of reagents like this cycloheptyl pinacol boronate will remain a critical enabling technology in the fields of pharmaceutical research and materials science.
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